molecular formula C10H21BrN2 B12579525 1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide CAS No. 202256-57-3

1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide

Cat. No.: B12579525
CAS No.: 202256-57-3
M. Wt: 249.19 g/mol
InChI Key: DDJZEWGMVHUBGS-UHFFFAOYSA-M
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Description

1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide is a quaternary ammonium salt derived from 1,4-diazabicyclo[2.2.2]octane. This compound is known for its unique structure, which includes a bicyclic framework with nitrogen atoms at the bridgehead positions. It is commonly used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide can be synthesized through the alkylation of 1,4-diazabicyclo[2.2.2]octane with butyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The reaction is usually complete within a few hours, and the product can be isolated by precipitation with a non-polar solvent like diethyl ether .

Industrial Production Methods

In an industrial setting, the production of this compound involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out in large-scale reactors with precise control over temperature and pressure to maximize yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide involves its ability to act as a nucleophilic catalyst. The quaternary ammonium group facilitates the transfer of alkyl groups in nucleophilic substitution and transalkylation reactions. The compound interacts with molecular targets through hydrogen bonding and electrostatic interactions, enhancing the reactivity of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide is unique due to its enhanced solubility in organic solvents and its ability to act as a phase-transfer catalyst. The butyl group increases its hydrophobicity, making it more suitable for reactions in non-polar solvents compared to its parent compound .

Properties

CAS No.

202256-57-3

Molecular Formula

C10H21BrN2

Molecular Weight

249.19 g/mol

IUPAC Name

1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane;bromide

InChI

InChI=1S/C10H21N2.BrH/c1-2-3-7-12-8-4-11(5-9-12)6-10-12;/h2-10H2,1H3;1H/q+1;/p-1

InChI Key

DDJZEWGMVHUBGS-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+]12CCN(CC1)CC2.[Br-]

Origin of Product

United States

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